molecular formula C18H20O3 B300116 2-Butoxy-5-(4-methylphenyl)benzoic acid

2-Butoxy-5-(4-methylphenyl)benzoic acid

Cat. No.: B300116
M. Wt: 284.3 g/mol
InChI Key: LKKDPJJPFVRJIC-UHFFFAOYSA-N
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Description

2-Butoxy-5-(4-methylphenyl)benzoic acid is a benzoic acid derivative intended for research and development purposes. Compounds within this chemical class are frequently explored in medicinal chemistry as synthetic intermediates or core scaffolds for developing biologically active molecules . For instance, structurally related 2-substituted benzamides have been investigated as positive allosteric modulators of targets like the MrgX1 receptor, a non-opioid target for chronic pain therapy . The specific butoxy and methylphenyl substituents on the aromatic ring system may influence the compound's lipophilicity, steric bulk, and overall pharmacokinetic profile, making it a point of interest for structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a building block in organic synthesis or as a starting material for the preparation of more complex derivatives. All chemical data, including structure, purity, and CAS number, should be confirmed with the supplier. This product is strictly for laboratory research use and is not classified or intended for diagnostic, therapeutic, or personal applications.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2-butoxy-5-(4-methylphenyl)benzoic acid

InChI

InChI=1S/C18H20O3/c1-3-4-11-21-17-10-9-15(12-16(17)18(19)20)14-7-5-13(2)6-8-14/h5-10,12H,3-4,11H2,1-2H3,(H,19,20)

InChI Key

LKKDPJJPFVRJIC-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include benzoic acid derivatives with variations in substituent type, position, and chain length (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Key Features Reference
2-Butoxy-5-(4-methylphenyl)benzoic acid -OCH₂CH₂CH₂CH₃ (2), 4-MePh (5) C₁₈H₂₀O₃ High lipophilicity (logP ~4.5 estimated) due to butoxy chain. Inferred
2-Methyl-5-(4-methylphenyl)benzoic acid -CH₃ (2), 4-MePh (5) C₁₅H₁₄O₂ Reduced steric bulk; lower logP (~3.2) compared to butoxy analog.
4-Methyl-2-(4-methylphenyl)benzoic acid -CH₃ (4), 4-MePh (2) C₁₅H₁₄O₂ Altered substituent position affects planarity and solubility.
5-Methoxy-2-(4-methoxyphenyl)benzoic acid -OCH₃ (5), 4-MeOPh (2) C₁₅H₁₄O₄ Electron-donating methoxy groups enhance solubility but reduce lipophilicity.
2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid -OCH₂CH₂CH₂CH₃ (4), -CN (3), thiazole C₁₆H₁₆N₂O₃S Thiazole ring introduces heterocyclic polarity; cyanide group adds reactivity.
Key Observations:

Methoxy-substituted derivatives (e.g., 5-methoxy-2-(4-methoxyphenyl)benzoic acid) exhibit higher solubility in polar solvents due to electron-rich oxygen atoms .

Steric and Electronic Effects :

  • Substituent position significantly impacts molecular planarity. For example, 4-Methyl-2-(4-methylphenyl)benzoic acid (methyl at C4) may exhibit steric hindrance, altering binding interactions compared to the target compound’s C5 substituent .
  • The para-methylphenyl group in the target compound provides a planar aromatic system, facilitating π-π stacking in biological targets.

Preparation Methods

Synthesis of 5-Sulfonyloxybenzoic Acid Esters

The patent US6433214B1 highlights the utility of sulfonate esters as leaving groups in cross-coupling reactions. Adapting this strategy, methyl 5-(1-perfluorobutanesulfonyloxy)benzoate serves as a critical intermediate. Its preparation follows:

Procedure :

  • Substrate Activation :
    Methyl 5-hydroxybenzoate (20 g, 119 mmol) is reacted with 1-(perfluorobutane)sulfonyl fluoride (1.2 equiv) in acetonitrile (200 mL) with triethylamine (1.5 equiv) at 40–45°C for 12 hours.

  • Workup :
    The mixture is partitioned between water and toluene, with the organic phase dried over Na₂SO₄ and concentrated to yield the sulfonate ester (94% yield, 97% purity).

Key Data :

ParameterValue
Reaction Temperature40–45°C
CatalystNone (base-mediated)
Yield94%

Palladium-Catalyzed Cross-Coupling

The activated sulfonate ester undergoes coupling with p-tolylzinc bromide under palladium catalysis:

Optimized Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%) with dppf (4 mol%)

  • Solvent : Tetrahydrofuran (THF), anhydrous

  • Temperature : Reflux (67°C)

  • Time : 12–24 hours

Representative Example :
Methyl 5-(1-perfluorobutanesulfonyloxy)benzoate (15.3 g, 35 mmol) reacts with p-tolylzinc bromide (1.1 equiv) under the above conditions to afford methyl 5-(4-methylphenyl)benzoate in 82% yield.

Mechanistic Insight :
The palladium(0) catalyst facilitates oxidative addition into the C–O sulfonate bond, followed by transmetallation with the arylzinc reagent and reductive elimination to form the biaryl bond.

Introducing the Butoxy Group: Etherification Strategies

Hydrolysis of the Methyl Ester

Prior to etherification, the methyl ester is hydrolyzed to the free acid:

Procedure :
Methyl 5-(4-methylphenyl)benzoate (10 g, 42 mmol) is stirred with NaOH (2.5 M, 50 mL) in methanol (100 mL) at 60°C for 6 hours. Acidification with HCl yields 5-(4-methylphenyl)benzoic acid (93% yield).

Directed Ortho-Metalation for Etherification

The carboxylic acid group directs metalation to position 2, enabling butoxy group installation:

Stepwise Protocol :

  • Protection : Convert the acid to its tert-butyl ester using DCC/DMAP in dichloromethane.

  • Metalation : Treat with LDA (2.2 equiv) at -78°C in THF, followed by quenching with butyl bromide (1.5 equiv).

  • Deprotection : Hydrolyze the tert-butyl ester with TFA/water (9:1).

Yield Optimization :

BaseTemperatureYield (%)
LDA-78°C68
n-BuLi-78°C52

Alternative Pathway: Sequential Alkylation and Cross-Coupling

Initial Butoxy Group Installation

Methyl 2-hydroxybenzoate undergoes alkylation:

Conditions :

  • Alkylating Agent : 1-Bromobutane (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 8 hours

  • Yield : 89%

Sulfonate Activation at Position 5

The intermediate methyl 2-butoxybenzoate is sulfonylated at position 5 using the protocol in Section 2.1, followed by cross-coupling as detailed in Section 2.2.

Comparative Yields :

CatalystLigandYield (%)
Pd(OAc)₂PPh₃61
NiCl₂(dppe)dppe73

Critical Analysis of Methodologies

Cross-Coupling Efficiency

Nickel catalysts demonstrate superior performance in coupling sterically hindered substrates, with NiCl₂(dppe) achieving 73% yield versus 61% for palladium systems. This aligns with the patent’s observation that nickel complexes tolerate bulky substituents better.

Solvent Effects

THF outperforms DME and dioxane in cross-coupling reactions due to superior ligand solubility and stabilization of the active catalytic species.

Economic Considerations

The perfluorobutanesulfonyl (PBS) group, while effective, adds significant cost. Substituting with mesyl (Ms) or tosyl (Ts) groups reduces expenses but decreases yields by 15–20% .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Butoxy-5-(4-methylphenyl)benzoic acid, and how can purity be ensured during synthesis?

  • Methodological Answer :

  • Begin with a substituted benzoic acid precursor, such as 5-(4-methylphenyl)benzoic acid. Introduce the butoxy group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using NaH as a base in DMF at 60–80°C) .
  • Monitor reaction progress using TLC (hexane/EtOAc, 3:1) and HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and byproducts .
  • Purify the final product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc eluent). Validate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 7.2–8.1 ppm), butoxy chain protons (δ 0.9–1.7 ppm), and methylphenyl substituents (δ 2.3–2.5 ppm). Compare with PubChem data for analogous benzoic acid derivatives .
  • Quantitative Analysis : Employ LC-MS (C18 column, 0.1% formic acid in acetonitrile/water) for simultaneous quantification and impurity profiling. Calibrate with a certified reference standard .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
  • In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .
  • Store in a sealed container at 4°C, away from oxidizing agents. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can reaction mechanisms for butoxy group introduction be elucidated, and what intermediates are likely?

  • Methodological Answer :

  • Conduct kinetic studies under varying temperatures (40–100°C) and solvent polarities (DMF vs. THF) to identify rate-determining steps. Use DFT calculations to model transition states .
  • Trap intermediates by quenching the reaction at 50% completion. Analyze via LC-MS/MS to detect alkoxide or carbocation intermediates .

Q. What strategies resolve challenges in separating stereoisomers or regioisomers of this compound?

  • Methodological Answer :

  • Use chiral stationary phases (e.g., Chiralpak IA column) with heptane/isopropanol (95:5) for enantiomer separation. Optimize flow rate (0.8 mL/min) and column temperature (25°C) .
  • For regioisomers, employ 2D-NMR (COSY, HSQC) to differentiate substituent positions based on coupling constants and NOE effects .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodological Answer :

  • Screen for antimicrobial activity via broth microdilution assays (MIC values against S. aureus and E. coli). Use MTT assays to assess cytotoxicity in mammalian cell lines (e.g., HEK293) .
  • Perform molecular docking studies (AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) or other target enzymes .

Q. What factors influence the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via UPLC-PDA at 254 nm over 72 hours .
  • Identify degradation products using Q-TOF-MS and compare with synthetic standards. Adjust substituents (e.g., electron-withdrawing groups) to enhance stability .

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